Disialyllactose

Description

structure in first source

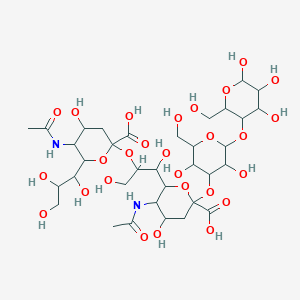

Structure

2D Structure

Properties

CAS No. |

18409-15-9 |

|---|---|

Molecular Formula |

C34H56N2O27 |

Molecular Weight |

924.8 g/mol |

IUPAC Name |

(2S,4S,5R,6R)-5-acetamido-6-[(1S,2R)-2-[(2S,4S,5R,6R)-5-acetamido-2-carboxy-4-hydroxy-6-[(1R,2R)-1,2,3-trihydroxypropyl]oxan-2-yl]oxy-1,3-dihydroxypropyl]-2-[(2R,3S,4S,5R,6S)-3,5-dihydroxy-2-(hydroxymethyl)-6-[(2R,3S,4R,5R)-4,5,6-trihydroxy-2-(hydroxymethyl)oxan-3-yl]oxyoxan-4-yl]oxy-4-hydroxyoxane-2-carboxylic acid |

InChI |

InChI=1S/C34H56N2O27/c1-9(41)35-17-11(43)3-33(31(53)54,61-26(17)19(46)13(45)5-37)60-15(7-39)21(48)27-18(36-10(2)42)12(44)4-34(62-27,32(55)56)63-28-20(47)14(6-38)58-30(24(28)51)59-25-16(8-40)57-29(52)23(50)22(25)49/h11-30,37-40,43-52H,3-8H2,1-2H3,(H,35,41)(H,36,42)(H,53,54)(H,55,56)/t11-,12-,13+,14+,15+,16+,17+,18+,19+,20-,21+,22+,23+,24+,25+,26+,27+,28-,29?,30-,33+,34-/m0/s1 |

InChI Key |

IESOVNOGVZBLMG-MTEFBGAJSA-N |

Canonical SMILES |

CC(=O)NC1C(CC(OC1C(C(CO)OC2(CC(C(C(O2)C(C(CO)O)O)NC(=O)C)O)C(=O)O)O)(C(=O)O)OC3C(C(OC(C3O)OC4C(OC(C(C4O)O)O)CO)CO)O)O |

physical_description |

Solid |

Synonyms |

alphaNeu5Ac(2,8)alphaNeu5Ac(2,3)betaDGal(1,4)DGlc di-(N-acetylneuramin)lactose disialyl lactose disialyllactose |

Origin of Product |

United States |

Foundational & Exploratory

The Biological Functions of Disialyllactose in Infants: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Disialyllactose, a prominent member of the sialylated human milk oligosaccharides (HMOs), plays a multifaceted role in infant development. This technical guide provides an in-depth exploration of the biological functions of this compound, with a specific focus on its impact on gut health, immune system maturation, and neurological development in infants. We consolidate current scientific understanding, present quantitative data from key studies, detail relevant experimental methodologies, and visualize the underlying signaling pathways. This document is intended to serve as a comprehensive resource for researchers, scientists, and professionals involved in drug development and pediatric nutrition.

Introduction

Human milk is a complex biological fluid that provides optimal nutrition for infants, containing a rich array of bioactive components beyond basic nutrients. Among these, human milk oligosaccharides (HMOs) are the third most abundant solid component after lactose and lipids. Sialylated HMOs, including 3'-sialyllactose (3'-SL) and 6'-sialyllactose (6'-SL), are of particular interest due to their significant biological activities. This compound, which contains two sialic acid residues, is a key contributor to these effects. This guide elucidates the critical functions of this compound in shaping the infant's developing physiology.

Gut Health and Microbiota Modulation

This compound significantly influences the establishment and composition of the infant gut microbiota, contributing to a healthy intestinal environment.

Prebiotic Effect and Microbiota Composition

This compound acts as a prebiotic, selectively promoting the growth of beneficial bacteria, particularly Bifidobacterium and Bacteroides species.[1][2] In vitro fermentation studies using infant fecal microbiota have demonstrated that sialyllactoses are utilized by specific bacterial strains, including Bifidobacterium infantis, B. bifidum, and Bacteroides vulgatus.[3] This selective fermentation leads to a microbial community structure that is associated with improved gut health.

Production of Short-Chain Fatty Acids (SCFAs)

The fermentation of this compound by the gut microbiota results in the production of short-chain fatty acids (SCFAs), such as acetate, propionate, and butyrate.[3][4] These metabolites play a crucial role in maintaining gut homeostasis. Butyrate, in particular, serves as a primary energy source for colonocytes, while all three major SCFAs contribute to a lower intestinal pH, which inhibits the growth of pathogens.[5]

Enhancement of Gut Barrier Function

This compound contributes to the integrity of the intestinal epithelial barrier. It can promote the growth and renewal of gut epithelial cells and has been shown to improve intestinal barrier function in in vitro models using Caco-2 cells.[6][7] This is partly mediated by the produced SCFAs, which can enhance the expression of tight junction proteins.

Table 1: Quantitative Data on the Impact of Sialyllactose on Gut Microbiota and Metabolites

| Parameter | Finding | Study Reference |

| Microbiota Composition | Supplementation with 3'-SL and 6'-SL promoted the growth of Bifidobacterium longum, Bacteroides vulgatus, and Bacteroides thetaiotaomicron in vitro. | [1] |

| In mice fed 3'-SL, the relative abundance of Bacteroidetes increased, while Firmicutes and Cyanobacteria decreased. Akkermansia was also significantly increased. | [2] | |

| SCFA Production | In vitro fermentation of 3'-SL and 6'-SL with infant fecal microbiota led to the production of lactate and SCFAs. | [3] |

| Fermentation of 6'-SL showed the greatest effect on propionate production, while 3'-SL most strongly increased acetate. | [4] |

Immune System Development and Modulation

This compound plays a vital role in the development and modulation of the infant's immune system, offering protection against pathogens and promoting immune tolerance.

Anti-Pathogenic Effects

Sialylated oligosaccharides, including this compound, can act as soluble decoy receptors, inhibiting the binding of pathogens to the intestinal epithelium. This has been demonstrated for various pathogens, thereby reducing the risk of infections.[8]

Immunomodulatory Signaling

This compound can directly interact with immune cells to modulate their function. 3'-Sialyllactose has been shown to interact with Toll-like receptor 4 (TLR4) on dendritic cells, influencing cytokine production and T-cell responses.[9] This interaction can lead to a dampening of inflammatory responses.

Protection Against Necrotizing Enterocolitis (NEC)

Preclinical studies in animal models have shown that sialylated HMOs, including this compound, can protect against necrotizing enterocolitis, a devastating inflammatory bowel disease in premature infants.[8] This protective effect is likely mediated through a combination of its prebiotic, anti-inflammatory, and barrier-enhancing properties.

Table 2: Quantitative Data on the Immunomodulatory Effects of Sialyllactose

| Parameter | Finding | Study Reference |

| Cytokine Production | 3'-SL attenuated LPS-induced IL-6 and IL-1β mRNA expression in macrophage cell lines by ~90% and ~70%, respectively. | [10] |

| Co-incubation of LPS-activated macrophages with 3'-SL significantly reduced the protein secretion of IL-1β, IL-6, IL-10, and TNF. | [10] |

Brain Development and Cognition

This compound serves as a source of sialic acid, a critical nutrient for brain development and cognitive function.

Sialic Acid and Ganglioside Synthesis

Sialic acid is an essential component of gangliosides and polysialic acid, which are highly concentrated in the brain and play crucial roles in neuritogenesis, synaptogenesis, and neurotransmission.[11] Dietary sialyllactose can contribute to the sialic acid pool available for the synthesis of these vital neural components.

Association with Cognitive Outcomes

Observational studies in human infants have linked the concentration of specific sialylated HMOs in breast milk to improved cognitive development. Higher levels of 3'-sialyllactose have been positively associated with receptive and expressive language scores in infants as measured by the Mullen Scales of Early Learning (MSEL).[12]

Table 3: Quantitative Data on the Association of 3'-Sialyllactose with Infant Cognitive Development

| Cognitive Assessment Tool | Finding | Study Reference |

| Mullen Scales of Early Learning (MSEL) | A positive association was found between 3'-SL levels and the MSEL Early Learning Composite score (P = 0.002; effect size, 13.12; 95% CI, 5.36–20.80) in a specific subgroup of infants. | [12] |

| This association was driven by the receptive (adjusted P = 0.015; effect size, 9.95; 95% CI, 3.91–15.99) and expressive (adjusted P = 0.048; effect size, 7.53; 95% CI, 2.51–13.79) language subdomain scores. | [12] |

Experimental Protocols

In Vitro Fermentation of this compound with Infant Fecal Microbiota

This protocol outlines a general procedure for assessing the prebiotic potential of this compound.

-

Fecal Sample Collection and Preparation: Collect fresh fecal samples from healthy, exclusively breastfed infants. Prepare a 10% (w/v) fecal slurry in an anaerobic buffer.

-

Basal Medium Preparation: Prepare a basal nutrient medium containing peptone water, yeast extract, and other essential nutrients for bacterial growth.

-

Fermentation Setup: In an anaerobic chamber, dispense the basal medium into fermentation vessels. Inoculate each vessel with the fecal slurry. Add the test substrate (this compound) at a defined concentration (e.g., 8 mg/mL).[13] Include a negative control without any added carbohydrate.

-

Incubation: Incubate the fermentation vessels at 37°C under anaerobic conditions for a specified period (e.g., 24-48 hours).

-

Sample Analysis: At different time points, collect samples for analysis of:

-

Microbiota Composition: 16S rRNA gene sequencing to determine changes in bacterial populations.

-

SCFA and Lactate Concentrations: Gas chromatography (GC) or high-performance liquid chromatography (HPLC) to quantify metabolites.

-

pH: Measure the pH of the fermentation medium.

-

Neonatal Piglet Model of Necrotizing Enterocolitis (NEC)

This protocol provides a framework for inducing NEC in neonatal piglets to study the protective effects of this compound.

-

Animal Model: Use premature piglets delivered via Caesarean section.

-

Dietary Intervention:

-

Control Group: Feed piglets a standard infant formula.

-

Treatment Group: Feed piglets the same infant formula supplemented with a defined concentration of this compound.

-

Colostrum-fed Group: A group fed bovine colostrum can serve as a positive control for gut health.[14]

-

-

NEC Induction: Formula feeding itself can induce intestinal injury in this model. Some protocols may include additional stressors like hypoxia.

-

Monitoring and Assessment: Monitor piglets for clinical signs of NEC (e.g., abdominal distension, lethargy).

-

Endpoint Analysis: At the end of the study period, euthanize the piglets and collect intestinal tissues for:

-

Histopathological Scoring: Assess the degree of intestinal injury.

-

Inflammatory Markers: Measure cytokine levels in tissue homogenates.

-

Microbiota Analysis: Analyze the intestinal microbiome composition.

-

In Vitro Gut Barrier Function Assay using Caco-2 Cells

This protocol describes the use of a Caco-2 cell monolayer to assess the impact of this compound on intestinal barrier integrity.

-

Cell Culture: Culture Caco-2 cells on permeable supports (e.g., Transwell inserts) until they form a differentiated and polarized monolayer.

-

Treatment: Treat the apical side of the Caco-2 monolayer with this compound at various concentrations. Include a control group with no treatment.

-

Barrier Integrity Measurement:

-

Transepithelial Electrical Resistance (TEER): Measure TEER at regular intervals to assess the integrity of the tight junctions. An increase or maintenance of TEER indicates enhanced barrier function.

-

Paracellular Permeability: Add a fluorescent marker of a specific molecular weight (e.g., FITC-dextran) to the apical side and measure its flux to the basolateral side over time. A decrease in flux indicates improved barrier function.[7]

-

-

Molecular Analysis: Lyse the cells to analyze the expression of tight junction proteins (e.g., occludin, claudin-1, ZO-1) by Western blotting or qPCR.

Signaling Pathways

Ganglioside Biosynthesis Pathway

This compound provides sialic acid, a crucial building block for the synthesis of gangliosides in the brain. The pathway involves the sequential addition of monosaccharides to a ceramide backbone.

Caption: Ganglioside biosynthesis pathway in the brain.

3'-Sialyllactose and TLR4 Signaling

3'-Sialyllactose can modulate the immune response by interacting with Toll-like receptor 4 (TLR4) on immune cells.

Caption: Simplified TLR4 signaling pathway modulated by 3'-Sialyllactose.

SCFA-Mediated GPR41/GPR43 Signaling

Short-chain fatty acids produced from this compound fermentation can activate G protein-coupled receptors GPR41 and GPR43 in the gut.

Caption: SCFA signaling through GPR41 and GPR43 in intestinal epithelial cells.

Conclusion

This compound is a key bioactive component of human milk with profound effects on infant health. Its roles in shaping a healthy gut microbiome, modulating the immune system, and supporting brain development underscore its importance in early-life nutrition. Further research into the specific mechanisms of action of this compound and its isomers will continue to inform the development of infant formulas and nutritional interventions aimed at optimizing infant health and development. This guide provides a foundational understanding for professionals in the field to build upon in their research and development endeavors.

References

- 1. Frontiers | Studies and Application of Sialylated Milk Components on Regulating Neonatal Gut Microbiota and Health [frontiersin.org]

- 2. The prebiotics 3′Sialyllactose and 6′Sialyllactose diminish stressor-induced anxiety-like behavior and colonic microbiota alterations: evidence for effects on the gut-brain axis - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. Microbiota-derived short chain fatty acids in pediatric health and diseases: from gut development to neuroprotection - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Sialyllactose Enhances the Short-Chain Fatty Acid Production and Barrier Function of Gut Epithelial Cells via Nonbifidogenic Modification of the Fecal Microbiome in Human Adults - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. Milk oligosaccharide sialyl(α2,3)lactose activates intestinal CD11c+ cells through TLR4 - PMC [pmc.ncbi.nlm.nih.gov]

- 10. The human milk oligosaccharide 3′sialyllactose reduces low-grade inflammation and atherosclerosis development in mice - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Sialic Acids in the Brain: Gangliosides and Polysialic Acid in Nervous System Development, Stability, Disease, and Regeneration - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. An In Vitro Colonic Fermentation Study of the Effects of Human Milk Oligosaccharides on Gut Microbiota and Short-Chain Fatty Acid Production in Infants Aged 0–6 Months - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Frontiers | Development of a novel definitive scoring system for an enteral feed-only model of necrotizing enterocolitis in piglets [frontiersin.org]

An In-Depth Technical Guide to Disialyllactose: From Discovery to Natural Sources and Analysis

For Researchers, Scientists, and Drug Development Professionals

Introduction

Disialyllactose (DSL) is a sialylated oligosaccharide of significant interest in the fields of glycobiology, nutrition, and pharmaceutical sciences. Composed of a lactose core elongated by two sialic acid residues, this complex carbohydrate plays crucial roles in various biological processes. This technical guide provides a comprehensive overview of the discovery of this compound, its primary natural sources, and detailed methodologies for its isolation and quantification. The information presented herein is intended to serve as a valuable resource for researchers and professionals engaged in the study and application of this important bioactive molecule.

Discovery of this compound: A Historical Perspective

The journey to understanding this compound is deeply rooted in the broader exploration of sialylated oligosaccharides in milk. The initial discovery of sialic acids by Gunnar Blix in 1936 from bovine submaxillary mucin laid the foundation for identifying sialylated carbohydrates.[1] Research into human milk oligosaccharides (HMOs) gained momentum in the mid-20th century, with pioneers like Richard Kuhn and his colleagues making significant strides. While the exact first isolation and characterization of this compound is not definitively pinpointed in a single seminal publication, the work of Kuhn's group in the 1950s on "lactaminyl lactose" (an early term for sialyllactose) from bovine colostrum was instrumental.[2] Their investigations into the structure and function of these acidic oligosaccharides were crucial in paving the way for the identification of more complex structures like this compound.

The timeline below highlights key milestones in the broader context of sialylated oligosaccharide research that led to our current understanding of this compound.

Natural Sources of this compound

This compound is predominantly found in the milk of various mammals, with its concentration varying significantly across species, breeds, and lactation stages.

Human Milk

Human milk, particularly colostrum, is a rich source of a diverse array of oligosaccharides, including this compound. Sialylated HMOs, such as 3'-sialyllactose (3'-SL) and 6'-sialyllactose (6'-SL), constitute a significant portion of the total HMO content, with this compound being one of the more complex acidic structures. The concentration of these oligosaccharides is highest in colostrum and gradually decreases as lactation progresses.

Bovine Milk

Bovine milk and colostrum are also significant natural sources of this compound. While the overall concentration of oligosaccharides in bovine milk is lower than in human milk, sialylated structures are the predominant type. Research has shown that the concentration of this compound in bovine milk can be influenced by factors such as the breed of the cow and the stage of lactation.

Goat Milk

Goat milk is recognized for having a higher concentration and diversity of oligosaccharides compared to bovine milk.[3] Several studies have quantified the this compound content in the milk of different goat breeds, revealing variations based on genetics and lactation period.[1][4]

Other Mammalian Milk

This compound has also been identified in the milk of other mammals, such as sheep. However, the concentrations are generally lower compared to human and goat milk.

Quantitative Data on this compound Concentration

The concentration of this compound in various natural sources is summarized in the table below. This data is compiled from multiple studies and is presented to facilitate comparison. It is important to note that values can vary depending on the analytical methods used, the specific breed, and the individual animal.

| Natural Source | Stage of Lactation | This compound Concentration (mg/L) | Reference(s) |

| Goat Milk | |||

| Garganica | Colostrum (Day 1) | 137.9 | [1] |

| Garganica | Colostrum (Day 2) | 126.4 | [1] |

| Saanen | Colostrum (Day 1) | 150.0 | [1] |

| Saanen | Colostrum (Day 2) | 113.9 | [1] |

| Maltese | Colostrum (Day 1) | 104.0 | [1] |

| Maltese | Colostrum (Day 2) | 228.0 | [1] |

| Guanzhong | Mature Milk (40-50 days) | 1.16 | [1] |

| Saanen | Mature Milk (40-50 days) | 0.39 | [1] |

Experimental Protocols for this compound Analysis

The accurate quantification of this compound from complex biological matrices like milk requires robust and sensitive analytical techniques. High-Performance Anion-Exchange Chromatography with Pulsed Amperometric Detection (HPAEC-PAD) and High-Performance Liquid Chromatography coupled with Mass Spectrometry (HPLC-MS) are the most commonly employed methods.

General Workflow for Sample Preparation and Analysis

The general workflow for the isolation and analysis of this compound from milk samples involves several key steps, as illustrated in the diagram below.

Detailed Methodology: High-Performance Anion-Exchange Chromatography with Pulsed Amperometric Detection (HPAEC-PAD)

HPAEC-PAD is a highly sensitive and selective method for the analysis of carbohydrates, including sialylated oligosaccharides.

4.2.1. Sample Preparation

-

Defatting: Centrifuge the milk sample (e.g., 10 mL) at 2,000 x g for 30 minutes at 4°C to separate the cream layer. Carefully remove the skim milk phase.

-

Deproteinization (Carrez Clarification): To 5 mL of skim milk, add 2.5 mL of Carrez I solution (e.g., 15% (w/v) potassium ferrocyanide) and mix thoroughly. Then, add 2.5 mL of Carrez II solution (e.g., 30% (w/v) zinc sulfate) and mix again. Centrifuge at 10,000 x g for 15 minutes at 4°C.[5]

-

Solid Phase Extraction (SPE) for Oligosaccharide Enrichment:

-

Condition a graphitized carbon cartridge (e.g., 150 mg) with 5 mL of 80% acetonitrile/0.1% trifluoroacetic acid (TFA), followed by 5 mL of deionized water.

-

Load the supernatant from the deproteinization step onto the conditioned cartridge.

-

Wash the cartridge with 10 mL of deionized water to remove lactose and other unretained components.

-

Elute the oligosaccharides with 5 mL of 40% acetonitrile/0.1% TFA.

-

Dry the eluate under a stream of nitrogen or by lyophilization.

-

Reconstitute the dried sample in a known volume of deionized water for HPAEC-PAD analysis.

-

4.2.2. HPAEC-PAD Conditions

-

System: A high-performance anion-exchange chromatography system equipped with a pulsed amperometric detector with a gold working electrode.

-

Column: A high-performance anion-exchange column suitable for carbohydrate analysis (e.g., CarboPac™ PA1, PA10, or PA200).

-

Mobile Phase: A gradient of sodium acetate in sodium hydroxide is typically used. For example:

-

Eluent A: 100 mM NaOH

-

Eluent B: 1 M Sodium Acetate in 100 mM NaOH

-

-

Gradient: A typical gradient might be: 0-10 min, 0-10% B; 10-40 min, 10-35% B; followed by a wash and re-equilibration step.

-

Flow Rate: 0.3 - 1.0 mL/min.

-

Detection: Pulsed amperometric detection using a carbohydrate-specific waveform.

Detailed Methodology: High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS)

HPLC-MS/MS offers high sensitivity and specificity, allowing for both quantification and structural confirmation of this compound.

4.3.1. Sample Preparation

The sample preparation steps are similar to those for HPAEC-PAD, involving defatting, deproteinization, and often an SPE cleanup step to remove interfering substances and enrich the oligosaccharide fraction. For LC-MS analysis, it is crucial to ensure that the final sample is free of non-volatile salts.

4.3.2. HPLC-MS/MS Conditions

-

System: A high-performance liquid chromatography system coupled to a tandem mass spectrometer (e.g., triple quadrupole or Q-TOF).

-

Column: A column suitable for the separation of polar compounds, such as a hydrophilic interaction liquid chromatography (HILIC) column or a porous graphitic carbon (PGC) column.

-

Mobile Phase:

-

For HILIC: A gradient of acetonitrile and an aqueous buffer (e.g., ammonium formate or ammonium acetate). For example:

-

Mobile Phase A: 10 mM Ammonium Acetate in water (pH 4.5)

-

Mobile Phase B: Acetonitrile

-

-

For PGC: A gradient of an aqueous buffer and acetonitrile.

-

-

Flow Rate: 0.2 - 0.5 mL/min.

-

Ionization Source: Electrospray ionization (ESI) in negative ion mode is typically used for sialylated oligosaccharides.

-

MS/MS Detection: Multiple Reaction Monitoring (MRM) is used for quantification, targeting specific precursor-to-product ion transitions for this compound. For structural confirmation, product ion scans are performed.

Biological Significance and Signaling Pathways

This compound, along with other sialylated milk oligosaccharides, is not merely a source of energy but a bioactive component with a range of physiological functions. These include:

-

Prebiotic Effects: Sialyllactose can selectively promote the growth of beneficial gut bacteria, such as Bifidobacterium, contributing to a healthy gut microbiome in infants.

-

Pathogen Inhibition: By mimicking host cell surface glycans, sialylated oligosaccharides can act as soluble decoys, preventing the adhesion of pathogens to the intestinal epithelium.

-

Immune Modulation: Sialyllactose has been shown to modulate the immune system. For instance, 6'-Sialyllactose has been reported to mitigate LPS-induced inflammation in macrophages by regulating the Nrf2-mediated oxidative stress and inflammatory signaling pathways.[6]

-

Brain Development: Sialic acid is a crucial component of gangliosides and glycoproteins in the brain, and dietary sialyllactose is believed to contribute to the sialic acid pool necessary for optimal brain development and cognitive function.

The anti-inflammatory effects of 6'-Sialyllactose have been linked to the modulation of key signaling pathways, as depicted in the diagram below.

Conclusion

This compound stands out as a multifaceted bioactive compound with significant implications for health and nutrition. From its early, indirect discovery through the pioneering work on milk oligosaccharides to the sophisticated analytical methods now used for its precise quantification, our understanding of this molecule has grown immensely. Its presence in various mammalian milks, particularly at high concentrations in the colostrum of certain species, underscores its importance in early life. The detailed experimental protocols provided in this guide offer a practical resource for researchers aiming to isolate and quantify this compound, enabling further exploration of its biological functions and potential therapeutic applications. As research continues to unravel the intricate roles of sialylated oligosaccharides, this compound will undoubtedly remain a key focus in the development of novel functional foods and pharmaceutical agents.

References

- 1. Gunnar Blix and his discovery of sialic acids. Fascinating molecules in glycobiology - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. layerorigin.com [layerorigin.com]

- 4. Human milk oligosaccharide - Wikipedia [en.wikipedia.org]

- 5. siallac.com [siallac.com]

- 6. mdpi.com [mdpi.com]

The Role of Disialyllactose and Related Sialylated Oligosaccharides in Brain Development: A Technical Guide

1.0 Abstract

Sialylated human milk oligosaccharides (HMOs) are critical bioactive components of human milk implicated in infant neurodevelopment. This technical guide provides a comprehensive overview of the role of disialyllactose (DSL) and its related monosialylated precursors, 3'-sialyllactose (3'-SL) and 6'-sialyllactose (6'-SL), in brain development. It consolidates preclinical evidence from animal models, details the underlying molecular mechanisms, and presents key experimental methodologies for researchers, scientists, and drug development professionals. The primary mechanism involves the provision of sialic acid (SA), an essential nutrient for the synthesis of gangliosides and sialoproteins crucial for synaptogenesis, myelination, and neural transmission.[1][2][3] Evidence from piglet and rodent models demonstrates that dietary sialyllactoses can increase brain sialic acid content, modulate the expression of genes involved in neurodevelopment, and in some contexts, improve cognitive function.[1][4][5] However, findings can be inconsistent, highlighting the influence of developmental stage and experimental paradigm.[6][7] This guide summarizes quantitative data, outlines detailed experimental protocols, and visualizes key pathways to provide a robust resource for advancing research into the neurodevelopmental benefits of these complex carbohydrates.

2.0 Introduction

Human milk oligosaccharides (HMOs) represent the third most abundant solid component of human milk, following lactose and lipids.[8][9] Unlike simple carbohydrates, HMOs are complex glycans that serve vital biological functions, including shaping the infant gut microbiome, preventing infections, and supporting brain and cognitive development.[5][6] HMOs are categorized based on their structural components, with sialylated HMOs being of particular interest for their role in neurodevelopment.[8]

Sialylated HMOs are characterized by the presence of one or more molecules of N-acetylneuraminic acid (Neu5Ac), a form of sialic acid.[6] The most abundant and structurally simplest of these are 3'-sialyllactose (3'-SL) and 6'-sialyllactose (6'-SL), which consist of a sialic acid molecule linked to a lactose core.[1][2] More complex structures, such as this compound (DSL) and Disialyllacto-N-tetraose (DSLNT), contain two sialic acid residues.[3][10] The concentration of these sialylated HMOs is significantly higher in human milk than in bovine milk or most infant formulas.[6][7] Sialic acid itself is a critical nutrient for the brain, where it is a key component of gangliosides and neural cell adhesion molecules (NCAMs) that are essential for synapse formation, neuronal communication, and overall brain growth.[2][11] This guide focuses on the preclinical evidence supporting the role of these sialylated oligosaccharides in brain development.

3.0 Mechanisms of Action

The neurodevelopmental effects of this compound and other sialyllactoses are believed to be mediated through several interconnected mechanisms, primarily centered on their ability to deliver sialic acid to the developing brain.

3.1 Sialic Acid Provision for Glycoconjugate Synthesis The principal proposed mechanism is that dietary sialyllactoses serve as a readily available source of sialic acid for the infant. Sialic acid is crucial for the synthesis of sialo-glycoconjugates, which are abundant in the brain and essential for its structure and function.[2][11]

-

Gangliosides: These are sialic acid-containing glycolipids highly concentrated in the outer layer of neurons.[1] They are vital for forming and maintaining the myelin sheath, which insulates neurons and increases the speed of signal transmission.[1] Gangliosides also play a fundamental role in synaptogenesis, the formation of connections between nerve cells, which is critical for learning and memory.[1][2]

-

Sialoproteins: Sialic acid is a terminal component of the glycan chains on many glycoproteins, such as Neural Cell Adhesion Molecules (NCAMs). Polysialic acid (polySia) chains on NCAMs reduce cell-to-cell adhesion, promoting neuronal migration, axon guidance, and synaptic plasticity during development.

3.2 Modulation of Gene Expression Preclinical studies indicate that sialyllactose supplementation can directly influence the expression of genes within the brain that are critical for its development. In preterm pig models, supplementation with sialyllactose-enriched whey was shown to upregulate hippocampal genes related to sialic acid metabolism, myelination, and ganglioside biosynthesis.[4][12] In rodent models, the neonatal deprivation of 6'-SL resulted in the downregulation of genes in the prefrontal cortex involved in the formation and patterning of neuronal circuits.[9]

3.3 The Gut-Brain Axis A potential indirect mechanism involves the gut-brain axis. Sialyllactoses act as prebiotics, influencing the composition of the gut microbiota.[1] It is hypothesized that the gut microbiota may mediate the neurodevelopmental effects of sialyllactoses, either by releasing sialic acid from the oligosaccharide structure for absorption or by producing metabolites that can cross the blood-brain barrier and influence brain function.[13][14]

4.0 Preclinical Evidence

The majority of evidence for the role of sialyllactoses in brain development comes from in vivo animal studies, primarily using piglet and rodent models.

4.1 In Vivo Studies

Piglet Models: The piglet is a widely used translational model for human infant development due to similarities in brain growth, metabolism, and gut physiology.

-

Term Piglets: Studies in term piglets have shown that supplementation with 3'-SL or 6'-SL can increase the concentration of ganglioside-bound sialic acid in brain regions like the corpus callosum and cerebellum.[1] Dietary sialyllactose was also found to influence bound sialic acid levels in the prefrontal cortex and affect white matter microstructure in the corpus callosum, as measured by diffusion tensor imaging (DTI).[11] However, the effects on cognitive outcomes, such as learning and memory assessed by the novel object recognition (NOR) task, have been minimal or non-significant in some studies, suggesting the impact may be subtle or dependent on other dietary and environmental factors.[6][7]

-

Preterm Piglets: Preterm piglets are a valuable model for studying nutrition in vulnerable populations. In one key study, preterm pigs supplemented with an oligosaccharide-enriched whey containing sialyllactose showed improved spatial cognition in a T-maze task compared to controls.[4][12] This cognitive improvement was accompanied by the upregulation of hippocampal genes related to sialic acid metabolism and myelination.[4][12]

Rodent Models: Rodent models, particularly through cross-fostering designs, have been instrumental in demonstrating a causal link between neonatal sialyllactose intake and long-term cognitive function.

-

Deprivation Studies: By having wild-type mouse pups suckle from knockout dams that produce milk deficient in either 3'-SL or 6'-SL, researchers have shown that the selective deprivation of these specific HMOs during lactation leads to lasting cognitive impairments in adulthood.[5][9] These deficits include reduced attention, impaired spatial and working memory, and altered hippocampal long-term potentiation (LTP), a cellular correlate of memory.[5][9]

4.2 Data Presentation

Table 1: Quantitative Effects of Sialyllactose Supplementation in Piglet Models

| Study Reference | Animal Model | Dietary Intervention | Duration | Key Quantitative Findings |

|---|---|---|---|---|

| Layer Origin, 2025[1] | Piglets | 2g of 3'-SL or 6'-SL | Not specified | ▲ 15% in ganglioside-bound sialic acid in the corpus callosum. |

| Layer Origin, 2025[1] | Piglets | 4g of 3'-SL | Not specified | ▲ 10% in ganglioside sialic acid in the cerebellum. |

| Jacobi et al., 2024[6][7] | 2-day-old piglets | 0.2673% 3'-SL or 6'-SL in milk replacer (500 mg/L) | 61 days | No significant effect on novel object recognition (p > 0.05). Main diet effect on absolute white matter volume (p < 0.05). |

| Monaco et al.[11] | 2-day-old male piglets | 0, 130, 380, or 760 mg SL/L | 30 days | Influenced bound SA in prefrontal cortex (p = 0.05). Affected mean (p < 0.01), axial (p < 0.01), and radial (p = 0.01) diffusivity in the corpus callosum. |

| Obelitz-Ryom et al., 2019[4][12] | Preterm piglets (90% gestation) | Oligosaccharide-enriched whey with SL | 19 days | ▲ Higher proportion of SL-supplemented pigs reached T-maze learning criteria vs. controls (p < 0.05). |

Table 2: Cognitive and Electrophysiological Outcomes in Rodent Deprivation Models

| Study Reference | Animal Model | Intervention | Key Cognitive & Electrophysiological Findings |

|---|---|---|---|

| Hauser et al., 2021[5] | Mice (cross-fostered) | Neonatal deprivation of milk with 3'-SL (~80% reduction) | ▼ Decreased attention, spatial memory, and working memory in adulthood. Altered hippocampal long-term potentiation (LTP). |

| Hauser et al., 2021[9] | Mice (cross-fostered) | Neonatal deprivation of milk with 6'-SL | ▼ Consistent alterations in all cognitive functions addressed. Altered hippocampal electrophysiology. |

5.0 Key Experimental Methodologies

The investigation of sialyllactoses on brain development employs a range of sophisticated preclinical methodologies.

5.1 Animal Models

-

Piglet Model: Neonatal piglets (e.g., 2 days old) are assigned to isocaloric and isonitrogenous milk replacer diets. The control diet is typically devoid of sialyllactose, while experimental diets are supplemented with specific concentrations of 3'-SL, 6'-SL, or a mixture.[6][11] Diets are provided for a defined period (e.g., 30-60 days) covering a critical window of brain development. For preterm studies, piglets are delivered via caesarean section at ~90% gestation and immediately placed on experimental diets.[4]

-

Cross-Fostering Rodent Model: This model is used to isolate the effect of a specific milk component. It involves using a knockout (KO) dam that cannot synthesize a particular sialyllactose (e.g., 3'-SL due to a KO of the St3gal4 gene).[5] Wild-type (WT) pups are fostered to these KO dams at birth, resulting in a selective lactational deprivation of that specific HMO. A control group consists of WT pups fostered to WT dams. Cognitive and neurological assessments are typically performed in adulthood to assess long-term effects.[5][9]

5.2 Cognitive Assessment Protocols

-

Novel Object Recognition (NOR): This task assesses learning and memory in rodents and pigs.[6] The animal is first familiarized with two identical objects in an arena. After a delay, one of the objects is replaced with a novel one. Animals with intact memory will spend significantly more time exploring the novel object.

-

Spatial T-Maze: This task evaluates spatial learning and memory.[4] The maze is shaped like a 'T', and the animal must learn which arm contains a reward (e.g., food). The task can be designed to test working memory (alternating reward arm) or reference memory (reward is always in the same arm). A higher proportion of correct choices indicates better cognitive performance.[12]

5.3 Neuroimaging Techniques

-

Magnetic Resonance Imaging (MRI): High-resolution MRI is used ex vivo or in vivo to assess structural brain development. It can quantify the absolute and relative volumes of different brain regions, such as the cerebrum, cerebellum, hippocampus, and white/grey matter, to identify diet-related changes in growth.[6][11]

-

Diffusion Tensor Imaging (DTI): DTI is an MRI technique that measures the diffusion of water molecules to infer the microstructure of white matter tracts.[11] Key metrics include Mean Diffusivity (MD), Axial Diffusivity (AD), and Radial Diffusivity (RD). Changes in these metrics can indicate alterations in myelination, axonal integrity, and fiber organization.[11]

5.4 Biochemical and Molecular Analysis

-

Sialic Acid Quantification: Brain tissue from specific regions (e.g., prefrontal cortex, hippocampus) is homogenized. Bound sialic acid is released via acid hydrolysis. Total and free sialic acid can then be quantified using methods like High-Performance Anion-Exchange Chromatography with Pulsed Amperometric Detection (HPAEC-PAD) or High-Performance Liquid Chromatography with Fluorescence Detection (HPLC-FLD).[9][11]

-

Gene Expression Analysis: Total RNA is extracted from brain tissue. The expression of specific target genes (e.g., those involved in sialic acid metabolism, myelination, synaptogenesis) is quantified using quantitative polymerase chain reaction (qPCR). Broader, unbiased analysis of the transcriptome can be performed using RNA-sequencing.[4][9]

6.0 Challenges and Future Directions

While the evidence is promising, the field faces several challenges that present opportunities for future research.

-

Inconsistent Findings: The cognitive benefits of sialyllactose supplementation are not uniformly observed across all studies.[6] Factors such as the specific animal model (term vs. preterm), the cognitive task employed, the dose and type of sialyllactose, and the composition of the background diet may all contribute to this variability.

-

Isomer and Structure Specificity: Most research has focused on 3'-SL and 6'-SL. The specific roles of more complex structures like this compound (DSL) and disialyllacto-N-tetraose (DSLNT) are less understood. Future studies should aim to delineate the unique biological activities of these different sialylated HMOs.

-

Mechanism Elucidation: The relative contributions of the direct sialic acid provision pathway versus the indirect gut-brain axis pathway remain to be fully elucidated. Studies using germ-free animal models or isotopic labeling could help disentangle these mechanisms.

-

Translation to Humans: While preclinical models are essential, the ultimate goal is to understand the impact on human infants. Well-designed, randomized controlled clinical trials are necessary to confirm the safety and efficacy of supplementing infant formula with specific sialyllactoses and to determine the optimal dosage and timing for supporting neurodevelopment.

This compound and its related monosialylated forms, 3'-SL and 6'-SL, are key bioactive components of human milk with a strong scientific basis for their role in brain development. Preclinical evidence robustly demonstrates their ability to act as a source of sialic acid, a critical building block for neuronal structures. This provision of sialic acid influences brain composition, modulates the expression of neurodevelopmental genes, and has been causally linked to long-term cognitive function in animal models. While some inconsistencies in the literature highlight the complexity of nutritional interventions, the overall body of evidence supports the importance of sialylated oligosaccharides for the developing brain. Continued research into the specific functions of different sialylated structures and their translation to human infants holds significant promise for optimizing pediatric nutrition and supporting lifelong cognitive health.

References

- 1. layerorigin.com [layerorigin.com]

- 2. mdpi.com [mdpi.com]

- 3. news-medical.net [news-medical.net]

- 4. researchgate.net [researchgate.net]

- 5. Exposure to 3'Sialyllactose-Poor Milk during Lactation Impairs Cognitive Capabilities in Adulthood - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Frontiers | Dietary supplementation of 3′-sialyllactose or 6′-sialyllactose elicits minimal influence on cognitive and brain development in growing pigs [frontiersin.org]

- 7. Dietary supplementation of 3'-sialyllactose or 6'-sialyllactose elicits minimal influence on cognitive and brain development in growing pigs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Human Milk Oligosaccharides and Infant Neurodevelopment: A Narrative Review - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Sialylated human milk oligosaccharides program cognitive development through a non-genomic transmission mode - PMC [pmc.ncbi.nlm.nih.gov]

- 10. mdpi.com [mdpi.com]

- 11. Dietary Sialyllactose Influences Sialic Acid Concentrations in the Prefrontal Cortex and Magnetic Resonance Imaging Measures in Corpus Callosum of Young Pigs - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Bovine Milk Oligosaccharides with Sialyllactose Improves Cognition in Preterm Pigs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. The Human Milk Oligosaccharide, 6’Sialyllactose in early Life plays a key Role in the Brain Development of Mice [nestlenutrition-institute.org]

- 14. Benefits of human milk oligosaccharides: healthy brain development for infants - Prolacta Bioscience [prolacta.com]

Disialyllactose and its Impact on Gut Microbiota: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Disialyllactose, a prominent human milk oligosaccharide (HMO), is emerging as a significant modulator of the gut microbiota and intestinal health. Comprising two sialic acid residues attached to lactose, this complex carbohydrate exhibits potent prebiotic properties, influencing the composition and metabolic activity of the gut microbiome. This guide provides a comprehensive technical overview of the effects of this compound on the gut microbiota, detailing its impact on bacterial populations, short-chain fatty acid (SCFA) production, gut barrier integrity, and immune function. Detailed experimental methodologies and quantitative data from key studies are presented to facilitate further research and development in this promising field.

Introduction

The gut microbiota, a complex ecosystem of microorganisms residing in the gastrointestinal tract, plays a pivotal role in human health and disease. Diet is a primary driver of microbial composition and function. Human milk oligosaccharides (HMOs) are a diverse group of complex carbohydrates that are the third most abundant solid component of human milk, after lactose and lipids.[1] They are not digested by the infant and reach the colon intact, where they selectively stimulate the growth of beneficial bacteria, acting as prebiotics.[2][3]

This compound exists in various isomeric forms, with 3'-sialyllactose (3'-SL) and 6'-sialyllactose (6'-SL) being the most studied.[1] These molecules consist of a lactose core with two sialic acid molecules attached. Research has demonstrated that this compound can significantly alter the gut microbial landscape, leading to a range of beneficial physiological effects. This guide will delve into the technical details of these effects, providing the necessary information for researchers and drug development professionals to understand and harness the potential of this compound.

Impact on Gut Microbiota Composition

This compound selectively promotes the growth of beneficial gut bacteria. While traditionally considered bifidogenic, recent evidence suggests a more complex and potentially age-dependent effect on the microbiota.

Promotion of Beneficial Bacteria

Studies have shown that both 3'-SL and 6'-SL can support the growth of beneficial bacteria, including Bifidobacterium and Lactobacillus species.[4] In vitro studies have demonstrated that Bifidobacterium longum can be promoted by both 3'-SL and 6'-SL.[4] However, some research in adult gut models indicates a nonbifidogenic effect, with a more pronounced increase in other beneficial genera.

Modulation of Bacterial Phyla and Genera

Dietary supplementation with sialyllactose has been shown to alter the abundance of major bacterial phyla. In a study with mice, both 3'-SL and 6'-SL supplementation led to significant changes in the colonic microbiota compared to a control diet.[4] Specifically, 3'-SL was associated with an increase in Bacteroidetes and Verrucomicrobia, while both 3'-SL and 6'-SL decreased the abundance of Firmicutes and Cyanobacteria.[4]

At the genus level, 3'-SL has been observed to increase the abundance of Akkermansia, Bacteroides, and Coprococcus.[4] In an in vitro model of the adult human gut microbiome, both 3'-SL and 6'-SL promoted the growth of SCFA-producing bacteria such as Phascolarctobacterium and Lachnospiraceae.

Enhancement of Short-Chain Fatty Acid (SCFA) Production

A key outcome of the fermentation of this compound by the gut microbiota is the production of SCFAs, which are crucial for gut health.

Increased Production of Butyrate, Propionate, and Acetate

Supplementation with sialyllactose has been shown to increase the production of total SCFAs. Specifically, 3'-SL appears to preferentially stimulate the production of butyrate, a primary energy source for colonocytes, while 6'-SL has a more pronounced effect on increasing acetate and propionate levels.[2][5] Butyrate plays a critical role in maintaining gut barrier function and has anti-inflammatory properties.[6]

Improvement of Gut Barrier Function

This compound contributes to the integrity of the intestinal barrier, a critical defense against pathogens and harmful substances.

Modulation of Tight Junction Proteins

A compromised gut barrier, often referred to as "leaky gut," is associated with various inflammatory conditions. This compound has been shown to enhance gut barrier function.[3] In vitro studies using Caco-2 cell monolayers, a model of the intestinal epithelium, have demonstrated that culture supernatants from gut microbes supplemented with sialyllactose improve barrier integrity.[5] This is achieved, in part, by modulating the expression and localization of tight junction proteins like ZO-1 and occludin, which are essential for maintaining the seal between intestinal epithelial cells.[7][8]

Immunomodulatory Effects

This compound can influence the host's immune system, both directly and indirectly through the modulation of the gut microbiota and its metabolites.

Interaction with Immune Cells and Signaling Pathways

Sialylated oligosaccharides can exert direct immunomodulatory effects.[6][9] Some studies suggest that specific sialyllactose isomers can be recognized by immune cells, such as dendritic cells, potentially through Toll-like receptor 4 (TLR4), leading to a modulation of inflammatory responses.[10] This interaction can influence the production of cytokines, which are key signaling molecules in the immune system.[10]

Quantitative Data Summary

The following tables summarize quantitative data from key studies on the effects of this compound on gut microbiota and related parameters.

Table 1: Effects of 3'-Sialyllactose and 6'-Sialyllactose on Gut Microbiota Phyla in Mice

| Bacterial Phylum | Control Diet (Relative Abundance %) | 3'-SL Diet (Relative Abundance %) | 6'-SL Diet (Relative Abundance %) |

| Bacteroidetes | 25.4 ± 2.1 | 35.1 ± 3.0 | 28.9 ± 2.5 |

| Firmicutes | 63.2 ± 2.5 | 52.1 ± 3.2 | 55.4 ± 2.8 |

| Verrucomicrobia | 1.8 ± 0.5 | 4.5 ± 1.1 | 2.9 ± 0.8 |

| Cyanobacteria | 0.8 ± 0.2 | 0.3 ± 0.1 | 0.4 ± 0.1 |

| Deferribacteres | 1.2 ± 0.3 | 0.5 ± 0.1 | 0.6 ± 0.2 |

| *Statistically significant difference compared to the control diet (p < 0.05). Data adapted from a study on mice.[4] |

Table 2: Effects of 3'-Sialyllactose and 6'-Sialyllactose on Short-Chain Fatty Acid Production in an in vitro Adult Gut Model (SHIME®)

| Short-Chain Fatty Acid | Control (mM) | 3'-SL (mM) | 6'-SL (mM) |

| Acetate | 35.2 ± 2.1 | 45.8 ± 3.5 | 50.1 ± 4.2 |

| Propionate | 12.5 ± 1.5 | 18.9 ± 2.2 | 22.4 ± 2.8 |

| Butyrate | 8.9 ± 1.1 | 15.6 ± 1.9 | 12.3 ± 1.5 |

| Statistically significant difference compared to the control. Data adapted from a study using the Simulator of the Human Intestinal Microbial Ecosystem (SHIME®). |

Detailed Experimental Protocols

In Vitro Fermentation of this compound

This protocol describes a general procedure for assessing the prebiotic potential of this compound using an in vitro batch fermentation model with human fecal microbiota.

-

Fecal Slurry Preparation: Collect fresh fecal samples from healthy adult donors who have not taken antibiotics for at least three months. Homogenize the feces (1:10 w/v) in a sterile, anaerobic phosphate-buffered saline (PBS) solution.

-

Basal Medium: Prepare a basal nutrient medium containing peptone, yeast extract, and other essential nutrients for bacterial growth. Sterilize by autoclaving.

-

Fermentation Setup: In an anaerobic chamber, dispense the basal medium into fermentation vessels. Add the this compound substrate to the test vessels at a final concentration of 1% (w/v). Include a negative control (no substrate) and a positive control (e.g., fructooligosaccharides).

-

Inoculation: Inoculate each vessel with the fecal slurry to a final concentration of 10% (v/v).

-

Incubation: Incubate the fermentation vessels at 37°C under anaerobic conditions for 24-48 hours.

-

Sampling: Collect samples at various time points (e.g., 0, 12, 24, 48 hours) for microbiota and SCFA analysis.

Gut Microbiota Analysis by 16S rRNA Gene Sequencing

This protocol outlines the key steps for analyzing the microbial composition of fermentation samples.

-

DNA Extraction: Extract total bacterial DNA from the collected fermentation samples using a commercially available DNA extraction kit according to the manufacturer's instructions.

-

PCR Amplification: Amplify the V3-V4 hypervariable region of the 16S rRNA gene using universal primers.

-

Library Preparation: Prepare the amplicon library for sequencing using a library preparation kit compatible with the sequencing platform (e.g., Illumina MiSeq).

-

Sequencing: Perform paired-end sequencing on the prepared library.

-

Bioinformatic Analysis: Process the raw sequencing data using a bioinformatics pipeline such as QIIME2 or DADA2. This includes quality filtering, denoising, merging of paired-end reads, chimera removal, and operational taxonomic unit (OTU) clustering or amplicon sequence variant (ASV) generation. Assign taxonomy to the representative sequences using a reference database like Greengenes or SILVA.

Quantification of Short-Chain Fatty Acids by Gas Chromatography

This protocol details the measurement of SCFA concentrations in fermentation samples.

-

Sample Preparation: Centrifuge the fermentation samples to pellet the bacterial cells. Acidify the supernatant with a strong acid (e.g., metaphosphoric acid) to protonate the SCFAs.

-

Extraction: Extract the SCFAs from the acidified supernatant using an organic solvent such as diethyl ether.

-

Derivatization (Optional but Recommended): Derivatize the extracted SCFAs to enhance their volatility and detection by gas chromatography.

-

Gas Chromatography Analysis: Inject the prepared sample into a gas chromatograph equipped with a flame ionization detector (GC-FID). Use a suitable capillary column for SCFA separation.

-

Quantification: Identify and quantify the individual SCFAs by comparing their retention times and peak areas to those of known standards.

Caco-2 Cell Model for Gut Barrier Function

This protocol describes the use of Caco-2 cells to assess the impact of this compound fermentation products on intestinal barrier integrity.

-

Cell Culture: Culture Caco-2 cells in Dulbecco's Modified Eagle Medium (DMEM) supplemented with fetal bovine serum (FBS) and antibiotics.

-

Seeding on Transwell Inserts: Seed the Caco-2 cells onto permeable Transwell inserts and allow them to differentiate for 21 days to form a polarized monolayer with well-developed tight junctions.

-

Treatment: Treat the apical side of the Caco-2 monolayers with the cell-free supernatants from the in vitro fermentation experiments (see Protocol 7.1).

-

Transepithelial Electrical Resistance (TEER) Measurement: Measure the TEER across the Caco-2 monolayer at various time points using a voltohmmeter. A decrease in TEER indicates a disruption of the barrier integrity, while an increase or maintenance of TEER suggests a protective effect.

-

Paracellular Permeability Assay: Add a fluorescent marker (e.g., FITC-dextran) to the apical chamber and measure its appearance in the basolateral chamber over time. Increased permeability to the marker indicates a compromised barrier.

-

Tight Junction Protein Analysis: After treatment, lyse the cells and analyze the expression of tight junction proteins (e.g., ZO-1, occludin, claudin-1) by Western blotting or immunofluorescence microscopy.

Signaling Pathways and Experimental Workflows

Signaling Pathways

This compound can modulate host immune responses through various signaling pathways. One key pathway is the Toll-like Receptor 4 (TLR4) signaling cascade, which is involved in recognizing microbial components and initiating an inflammatory response.

References

- 1. researchgate.net [researchgate.net]

- 2. Use of Gas Chromatography to Quantify Short Chain Fatty Acids in the Serum, Colonic Luminal Content and Feces of mice - PMC [pmc.ncbi.nlm.nih.gov]

- 3. 16S rRNA Sequencing Guide [blog.microbiomeinsights.com]

- 4. pubcompare.ai [pubcompare.ai]

- 5. Microbiota Analysis Using Two-step PCR and Next-generation 16S rRNA Gene Sequencing - PMC [pmc.ncbi.nlm.nih.gov]

- 6. 2.7. Short Chain Fatty Acid Quantification [bio-protocol.org]

- 7. Analysis and quantification of short-chain fatty acids in fermentation processes - V&F Analyse- und Messtechnik [vandf.com]

- 8. researchgate.net [researchgate.net]

- 9. Frontiers | Sialyllactose and Galactooligosaccharides Promote Epithelial Barrier Functioning and Distinctly Modulate Microbiota Composition and Short Chain Fatty Acid Production In Vitro [frontiersin.org]

- 10. researchgate.net [researchgate.net]

For Researchers, Scientists, and Drug Development Professionals

An In-Depth Technical Guide to In Vitro Models for Studying Disialyllactose Effects

Introduction

This compound (DSL) is a complex oligosaccharide found in human milk, belonging to the family of sialylated human milk oligosaccharides (HMOs). While research has highlighted the significant biological activities of other HMOs, such as 3'-sialyllactose (3'-SL) and 6'-sialyllactose (6'-SL), the specific effects of this compound are less well-characterized. This technical guide provides a comprehensive overview of established in vitro models that can be effectively utilized to investigate the biological functions of DSL. The methodologies and experimental protocols detailed herein are based on successful studies of closely related sialylated oligosaccharides and are proposed as a robust framework for elucidating the effects of DSL on gut barrier integrity, immune modulation, and neuroinflammation.

This guide will delve into specific cell culture models, detailed experimental procedures, and the potential signaling pathways that may be modulated by this compound. All quantitative data from related studies are summarized for comparative analysis, and key experimental workflows and signaling pathways are visualized to facilitate a deeper understanding.

Gut Barrier Function Models

The intestinal epithelium is a critical barrier, and its integrity is paramount for health. Human milk oligosaccharides have been shown to support this barrier. The Caco-2 cell line, a human colon adenocarcinoma cell line that differentiates into a polarized monolayer of enterocytes, is a widely accepted model for studying intestinal barrier function.

Caco-2 Monolayer Model

The Caco-2 cell monolayer model is instrumental in assessing the direct effects of this compound on intestinal epithelial cell proliferation, differentiation, and barrier integrity.

Experimental Protocol: Caco-2 Cell Culture for Barrier Function Assays

-

Cell Culture: Caco-2 cells are cultured in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10-20% fetal bovine serum (FBS), 1% non-essential amino acids, and antibiotics (penicillin-streptomycin). Cells are maintained at 37°C in a humidified atmosphere of 5% CO2.[1][2]

-

Seeding on Transwell Inserts: For barrier function assays, Caco-2 cells are seeded on polycarbonate Transwell inserts (e.g., 0.4 µm pore size) at a density of approximately 1.5 x 10^5 cells/cm².[3]

-

Differentiation: The cells are allowed to differentiate for 21 days to form a polarized monolayer with well-established tight junctions. The culture medium is changed every 2-3 days.[1][3]

-

Treatment: Once differentiated, the Caco-2 monolayers are treated with various concentrations of this compound added to the apical side of the Transwell insert.

-

Assessment of Barrier Integrity:

-

Transepithelial Electrical Resistance (TEER): TEER is measured using a voltmeter to assess the integrity of the tight junctions. An increase in TEER suggests an enhancement of the barrier function.

-

Paracellular Permeability: The flux of a fluorescent marker, such as FITC-dextran, from the apical to the basolateral chamber is measured to determine paracellular permeability. A decrease in flux indicates improved barrier integrity.

-

Experimental Workflow for Caco-2 Barrier Function Assay

Caption: Workflow for assessing gut barrier function using Caco-2 cells.

Co-culture Models

To better mimic the complexity of the intestinal mucosa, co-culture models can be employed. A common model involves co-culturing Caco-2 cells with mucus-producing HT29-MTX cells. This provides a more physiologically relevant model that includes a mucus layer.

Table 1: Summary of Quantitative Data from Sialyllactose Studies on Gut Barrier Models

| Model | Compound | Concentration | Outcome | Reference |

| Caco-2 cells | Sialyllactose (SL) | 10 mg/mL | Induced pathways regulating cell cycle control and promoted epithelial cell differentiation. | [4] |

| Caco-2 cells | Sialyllactose (SL) | 10 mg/mL | Promoted re-epithelialization in an in vitro wound repair assay. | [4] |

| Caco-2/HT29-MTX co-culture | Fermented media with HMO mix (including 3'- & 6'-SL) | N/A | Protected against inflammatory intestinal barrier disruption. | [4] |

Immune Modulation Models

This compound may exert immunomodulatory effects, such as reducing inflammation. Macrophage cell lines are excellent models for investigating these potential anti-inflammatory properties.

RAW 264.7 Macrophage Model

The RAW 264.7 cell line, a murine macrophage cell line, is widely used to study inflammation. Lipopolysaccharide (LPS) is a potent inducer of the inflammatory response in these cells, making this a suitable model to test the anti-inflammatory effects of this compound.

Experimental Protocol: Anti-inflammatory Assay in RAW 264.7 Cells

-

Cell Culture: RAW 264.7 cells are cultured in DMEM supplemented with 10% FBS and antibiotics at 37°C in 5% CO2.

-

Plating: Cells are seeded in 96-well plates for viability and cytokine assays, or larger plates for protein and RNA extraction.

-

Pre-treatment: Cells are pre-treated with various concentrations of this compound for 1 hour.

-

Inflammatory Challenge: Following pre-treatment, cells are stimulated with 1 µg/mL of LPS for a specified duration (e.g., 24 hours).[5]

-

Assessment of Inflammatory Response:

-

Cell Viability: An MTT assay is performed to ensure that the observed effects are not due to cytotoxicity.[5]

-

Nitric Oxide (NO) Production: The Griess reagent is used to measure the accumulation of nitrite in the culture supernatant as an indicator of NO production.

-

Cytokine Measurement: The levels of pro-inflammatory cytokines (e.g., TNF-α, IL-6, IL-1β) in the cell culture supernatant are quantified using ELISA kits.

-

Gene Expression Analysis: Quantitative real-time PCR (qRT-PCR) is used to measure the mRNA expression of inflammatory mediators.

-

Western Blot Analysis: Protein levels of key signaling molecules (e.g., phosphorylated and total forms of NF-κB, p38, Akt) are determined by Western blotting to elucidate the underlying signaling pathways.[5]

-

Table 2: Summary of Quantitative Data from 6'-Sialyllactose Anti-inflammatory Studies

| Model | Compound | Concentration | Outcome | Reference |

| RAW 264.7 cells | 6'-Sialyllactose (6'-SL) | 100 µM | Significantly reduced LPS-induced ROS production by approximately 3-fold. | [5] |

| RAW 264.7 cells | 6'-Sialyllactose (6'-SL) | 100 µM | Abolished LPS-mediated nuclear expression and promoter activity of NF-κB. | [5] |

| RAW 264.7 cells | 6'-Sialyllactose (6'-SL) | 100-200 µM | Dose-dependently elevated Nrf2 expression levels. | [5] |

Proposed Signaling Pathways for this compound's Anti-inflammatory Effects

Caption: Proposed signaling pathways modulated by this compound.

Neuroinflammation Models

Given the role of other HMOs in brain development and the increasing recognition of the gut-brain axis, investigating the effects of this compound on neuroinflammation is a promising area of research. Microglial cells are the primary immune cells of the central nervous system and are central to neuroinflammatory processes.

Microglial Cell Culture Models

Immortalized microglial cell lines (e.g., BV-2) or primary microglia can be used to study the effects of this compound on neuroinflammation. Similar to the macrophage model, LPS can be used to induce an inflammatory response.

Experimental Protocol: Anti-Neuroinflammatory Assay in Microglial Cells

-

Cell Culture: BV-2 cells are cultured in DMEM with 10% FBS and antibiotics. Primary microglia can be isolated from neonatal rodent brains.

-

Treatment: Cells are pre-treated with this compound before being challenged with LPS.

-

Assessment of Neuroinflammatory Markers:

-

Cytokine and Chemokine Release: Measurement of pro-inflammatory mediators such as TNF-α, IL-1β, and nitric oxide.

-

Microglial Activation State: Analysis of cell morphology and surface markers associated with different activation states (e.g., M1 vs. M2).

-

Phagocytosis Assay: Assessing the ability of microglia to phagocytose fluorescently labeled beads or cellular debris.

-

Experimental Workflow for Neuroinflammation Assay

Caption: Workflow for assessing the anti-neuroinflammatory effects of this compound.

While direct in vitro studies on this compound are currently limited, the established models for other sialylated HMOs provide a robust foundation for future research. The Caco-2 cell model is ideal for investigating effects on gut barrier function, the RAW 264.7 macrophage model is well-suited for studying immunomodulatory and anti-inflammatory properties, and microglial cell cultures offer a valuable tool for exploring potential roles in mitigating neuroinflammation. By employing the detailed protocols and analytical methods outlined in this guide, researchers can systematically investigate the biological activities of this compound, paving the way for a deeper understanding of its potential health benefits and applications in drug development and nutritional science.

References

- 1. researchgate.net [researchgate.net]

- 2. journal.pan.olsztyn.pl [journal.pan.olsztyn.pl]

- 3. researchgate.net [researchgate.net]

- 4. Human Milk Oligosaccharides and Lactose Differentially Affect Infant Gut Microbiota and Intestinal Barrier In Vitro - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Protective effect of 6′-Sialyllactose on LPS-induced macrophage inflammation via regulating Nrf2-mediated oxidative stress and inflammatory signaling pathways - PMC [pmc.ncbi.nlm.nih.gov]

Preliminary Studies on Disialyllactose and its Potential Role in Neuroinflammation: A Technical Guide

Audience: Researchers, scientists, and drug development professionals.

Core Focus: This technical guide consolidates preliminary data on sialyllactose compounds and their immunomodulatory effects, with a specific focus on the potential of Disialyllactose (DSL) in mitigating neuroinflammation. While direct studies on DSL are nascent, this document extrapolates from existing research on related sialylated oligosaccharides to propose a mechanism of action and a framework for future investigation.

Introduction: The Role of Sialic Acids in Neuroinflammation

Neuroinflammation is a critical component in the pathogenesis of numerous neurodegenerative diseases. Microglia, the resident immune cells of the central nervous system, play a central role in initiating and propagating the neuroinflammatory cascade. The activation state of microglia is tightly regulated, in part, by the sialic acid residues on the cell surface glycocalyx. A decrease in sialylation, or desialylation, of microglial surfaces has been shown to trigger a pro-inflammatory response and enhance phagocytic activity.

Human milk oligosaccharides (HMOs), a complex mixture of glycans, have been identified as potent modulators of the immune system. Among these, sialylated HMOs such as 3'-Sialyllactose (3'-SL) and 6'-Sialyllactose (6'-SL) have demonstrated significant anti-inflammatory properties. These compounds are structurally similar to this compound (DSL), suggesting that DSL may possess comparable or even enhanced immunomodulatory capabilities. This guide will explore the potential mechanisms by which DSL may influence neuroinflammation and provide detailed experimental protocols for its investigation.

Proposed Mechanism of Action: this compound and TLR4 Signaling

The primary proposed mechanism for the anti-neuroinflammatory action of this compound is through the modulation of the Toll-like Receptor 4 (TLR4) signaling pathway. TLR4 is a key pattern recognition receptor on microglia that recognizes lipopolysaccharide (LPS), a potent inflammatory stimulus from gram-negative bacteria, leading to a robust inflammatory response.

It is hypothesized that this compound may act as a competitive inhibitor or a modulator of the TLR4 receptor complex, preventing or dampening the downstream signaling cascade initiated by inflammatory triggers like LPS. This would lead to the reduced activation of key transcription factors such as Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinases (MAPKs), like p38, which are critical for the production of pro-inflammatory cytokines.

Data Presentation: Effects of Sialyllactose Compounds on Inflammatory Markers

While quantitative data for this compound is not yet available, the following tables summarize the observed effects of the related compounds, 3'-Sialyllactose and 6'-Sialyllactose, on key inflammatory markers in in vitro models of inflammation. These data provide a benchmark for the expected efficacy of DSL.

Table 1: Effect of Sialyllactose Compounds on Pro-inflammatory Cytokine Production in LPS-stimulated Macrophages/Microglia

| Compound | Cell Line | LPS Concentration | Compound Concentration | Cytokine | % Inhibition (mRNA) | % Inhibition (Protein) | Reference |

| 3'-Sialyllactose | RAW 264.7 | 10 ng/mL | 500 µg/mL | IL-1β | ~70% | - | [1] |

| 3'-Sialyllactose | RAW 264.7 | 10 ng/mL | 500 µg/mL | IL-6 | ~80% | ~80% | [1] |

| 3'-Sialyllactose | RAW 264.7 | Not Specified | 100 µM | TNF-α | Significant Reduction | - | [2] |

| 6'-Sialyllactose | RAW 264.7 | 1 µg/mL | 100 µM | IL-1β | Significant Suppression | - | [3] |

| 6'-Sialyllactose | RAW 264.7 | 1 µg/mL | 100 µM | MCP-1 | Significant Suppression | - | [3] |

| 3'-Sialyllactose & 6'-Sialyllactose | RAW 264.7 | Not Specified | Not Specified | TNF-α, IL-1β, MCP-1, iNOS, COX2 | Suppressed | - | [4] |

Table 2: Effect of Sialyllactose Compounds on Inflammatory Signaling Pathways in LPS-stimulated Macrophages

| Compound | Cell Line | Stimulus | Compound Concentration | Pathway Component | Effect | Reference |

| 3'-Sialyllactose | RAW 264.7 | RANKL | 100 µM | p-p65 NF-κB | Inhibition | [5] |

| 3'-Sialyllactose | RAW 264.7 | RANKL | 100 µM | p-p38 MAPK | Inhibition | [5] |

| 6'-Sialyllactose | RAW 264.7 | LPS (1 µg/mL) | 50-200 µM | p65 NF-κB Nuclear Translocation | Inhibition | [3] |

| 6'-Sialyllactose | RAW 264.7 | LPS | Not Specified | p-p38 MAPK | Attenuation | [3] |

| 3'-Sialyllactose & 6'-Sialyllactose | RAW 264.7 | LPS | Not Specified | p-NF-κB | Abolished | [4] |

Experimental Protocols

In Vitro Model of Neuroinflammation

Objective: To assess the anti-inflammatory effects of this compound on LPS-stimulated microglial cells.

Cell Line: BV-2 murine microglial cell line.

Protocol:

-

Cell Culture: Culture BV-2 cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a 5% CO2 incubator.

-

Seeding: Seed BV-2 cells in 6-well plates at a density of 5 x 10^5 cells/well and allow them to adhere overnight.

-

Pre-treatment: Pre-treat the cells with varying concentrations of this compound (e.g., 10, 50, 100 µM) for 1-2 hours.

-

Stimulation: Stimulate the cells with Lipopolysaccharide (LPS) at a final concentration of 100 ng/mL to 1 µg/mL for 24 hours to induce an inflammatory response.[6][7] A vehicle control (no DSL) and a negative control (no LPS) should be included.

-

Sample Collection: After incubation, collect the cell culture supernatant for cytokine analysis and lyse the cells for protein extraction and subsequent Western blot analysis.

Cytokine Measurement by ELISA

Objective: To quantify the levels of pro-inflammatory cytokines (TNF-α, IL-6, IL-1β) in the cell culture supernatant.

Protocol:

-

Coating: Coat a 96-well ELISA plate with the capture antibody specific for the cytokine of interest overnight at 4°C.

-

Washing: Wash the plate three times with wash buffer (PBS with 0.05% Tween 20).

-

Blocking: Block the plate with a blocking buffer (e.g., 1% BSA in PBS) for 1-2 hours at room temperature.

-

Sample Incubation: Add the collected cell culture supernatants and a series of cytokine standards to the wells and incubate for 2 hours at room temperature.

-

Washing: Repeat the washing step.

-

Detection Antibody: Add the biotinylated detection antibody and incubate for 1-2 hours at room temperature.

-

Washing: Repeat the washing step.

-

Enzyme Conjugate: Add streptavidin-horseradish peroxidase (HRP) conjugate and incubate for 30 minutes at room temperature in the dark.

-

Washing: Repeat the washing step.

-

Substrate Addition: Add the TMB substrate solution and incubate until a color change is observed.

-

Stop Reaction: Stop the reaction by adding a stop solution (e.g., 2N H2SO4).

-

Measurement: Read the absorbance at 450 nm using a microplate reader. The concentration of the cytokine in the samples is determined by comparing their absorbance to the standard curve.

Western Blot for NF-κB and p38 MAPK Activation

Objective: To assess the effect of this compound on the activation of NF-κB and p38 MAPK signaling pathways.

Protocol:

-

Protein Extraction:

-

Total Protein: Lyse the cells with RIPA buffer containing protease and phosphatase inhibitors.

-

Nuclear/Cytoplasmic Fractionation: Use a nuclear extraction kit or a protocol involving hypotonic lysis buffer to separate cytoplasmic and nuclear fractions to assess NF-κB p65 translocation.[8]

-

-

Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.

-

SDS-PAGE: Separate 20-40 µg of protein per lane on a 10% SDS-polyacrylamide gel.

-

Protein Transfer: Transfer the separated proteins onto a PVDF or nitrocellulose membrane.

-

Blocking: Block the membrane with 5% non-fat milk or BSA in TBST (Tris-buffered saline with 0.1% Tween 20) for 1 hour at room temperature.

-

Primary Antibody Incubation: Incubate the membrane with primary antibodies against phospho-p65 NF-κB, total p65 NF-κB, phospho-p38 MAPK, total p38 MAPK, and a loading control (e.g., β-actin for total lysates, Lamin B1 for nuclear fractions) overnight at 4°C.

-

Washing: Wash the membrane three times with TBST.

-

Secondary Antibody Incubation: Incubate the membrane with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Washing: Wash the membrane three times with TBST.

-

Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection reagent and an imaging system. The band intensities are quantified using densitometry software.

Immunofluorescence for Microglial Activation

Objective: To visualize the morphology of activated microglia and the expression of activation markers.

Protocol:

-

Cell Seeding: Seed BV-2 cells on glass coverslips in a 24-well plate.

-

Treatment: Treat the cells with DSL and/or LPS as described in the in vitro model.

-

Fixation: Fix the cells with 4% paraformaldehyde in PBS for 15-20 minutes at room temperature.

-

Permeabilization: Permeabilize the cells with 0.1-0.25% Triton X-100 in PBS for 10 minutes.

-

Blocking: Block with 1-5% BSA in PBST for 1 hour at room temperature.

-

Primary Antibody Incubation: Incubate with a primary antibody against a microglial activation marker, such as Iba1 (dilution 1:500-1:1000), overnight at 4°C.[9][10]

-

Washing: Wash three times with PBS.

-

Secondary Antibody Incubation: Incubate with a fluorescently labeled secondary antibody (e.g., Alexa Fluor 488 or 594) for 1 hour at room temperature in the dark.

-

Counterstaining: Counterstain the nuclei with DAPI for 5 minutes.

-

Mounting: Mount the coverslips onto glass slides using an anti-fade mounting medium.

-

Imaging: Visualize the cells using a fluorescence or confocal microscope.

Visualization of Signaling Pathways and Workflows

References

- 1. biorxiv.org [biorxiv.org]

- 2. 3′‐Sialyllactose as an inhibitor of p65 phosphorylation ameliorates the progression of experimental rheumatoid arthritis - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Protective effect of 6′-Sialyllactose on LPS-induced macrophage inflammation via regulating Nrf2-mediated oxidative stress and inflammatory signaling pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Human milk oligosaccharides 3'-sialyllactose and 6'-sialyllactose attenuate LPS-induced lung injury by inhibiting STAT1 and NF-κB signaling pathways - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Blueberry Counteracts BV-2 Microglia Morphological and Functional Switch after LPS Challenge - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Frontiers | Taraxasterol Inhibits LPS-Induced Inflammatory Response in BV2 Microglia Cells by Activating LXRα [frontiersin.org]

- 8. Nuclear & Cytoplasmic Extract Protocol | Rockland [rockland.com]